molecular formula C24H21N3O B11304270 N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide

N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide

Cat. No.: B11304270
M. Wt: 367.4 g/mol
InChI Key: JFTUQWCEZPIZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a benzyl group at the 1-position and a diphenylacetamide moiety at the 5-position. Its molecular structure provides it with distinct chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide typically involves the reaction of 1-benzyl-1H-pyrazole-5-amine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1H-pyrazol-5-amine
  • N-(1-benzyl-1H-pyrazol-5-yl)benzamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-5-phenyl-3-isoxazolecarboxamide

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide is unique due to its specific substitution pattern and the presence of both pyrazole and diphenylacetamide moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C24H21N3O/c28-24(23(20-12-6-2-7-13-20)21-14-8-3-9-15-21)26-22-16-17-25-27(22)18-19-10-4-1-5-11-19/h1-17,23H,18H2,(H,26,28)

InChI Key

JFTUQWCEZPIZEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.